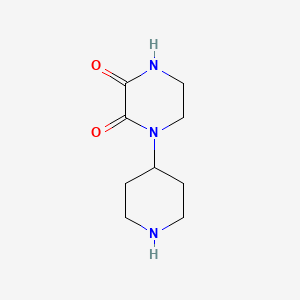

![molecular formula C12H16Cl3NS B1457777 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864062-66-7](/img/structure/B1457777.png)

3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride

Descripción general

Descripción

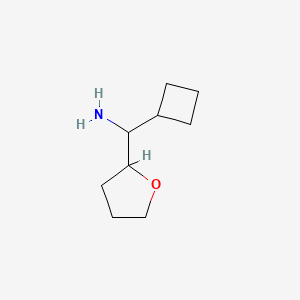

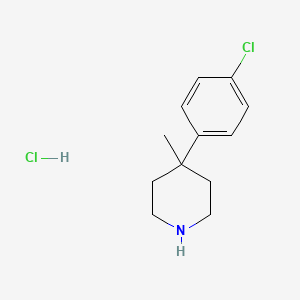

“3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride” is an organic compound with the molecular formula C12H16Cl3NS. It has a molecular weight of 312.69 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfanyl group linked to a 2,6-dichlorophenyl group .Aplicaciones Científicas De Investigación

Alzheimer’s Disease Research

A study by Rehman et al. (2018) investigated the synthesis of new N-substituted derivatives of a compound structurally related to 3-([(2,6-Dichlorophenyl)sulfanyl]methyl)piperidine hydrochloride. These compounds were evaluated as potential drug candidates for Alzheimer’s disease, showing promise in enzyme inhibition activity against acetyl cholinesterase.

Corrosion Inhibition

A 1991 study by Sankarapapavinasam et al. explored the use of piperidine derivatives, including those structurally similar to this compound, as corrosion inhibitors for copper in sulfuric acid. These compounds demonstrated varying efficiencies in retarding corrosion processes.

Synthesis of Functionalized Compounds

In 2019, Egorov et al. synthesized a range of secondary and primary amines, including piperidine, under mild conditions. The study's findings contribute to the broader understanding of chemical reactions involving compounds similar to this compound.

Antimicrobial Research

Patel et al. (2012) investigated the synthesis and antimicrobial activity of compounds based on piperidines. These compounds were evaluated against various bacterial and fungal strains, indicating potential as novel antimicrobial agents.

Piperidine Derivatives in Neuroleptic Agents

A study focused on the metabolism of a dopamine D(4)-selective antagonist, which involves a compound structurally related to this compound, was conducted by Zhang et al. (2000). The study provides insights into the metabolic pathways and potential applications in treating schizophrenia.

Mecanismo De Acción

Target of Action

It is suggested that the compound may be involved in the treatment of depression , implying potential interaction with neurotransmitter systems.

Mode of Action

Given its potential role in treating depression , it might interact with the central nervous system’s monoamine neurotransmitters, such as noradrenaline, dopamine, and serotonin .

Biochemical Pathways

Considering its potential antidepressant properties , it might influence the noradrenergic, dopaminergic, and serotonergic systems .

Result of Action

Given its potential role in treating depression , it might alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .

Propiedades

IUPAC Name |

3-[(2,6-dichlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NS.ClH/c13-10-4-1-5-11(14)12(10)16-8-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDJDHQISJXMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=C(C=CC=C2Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Bis[3-(octyloxy)phenyl]-5,8-dibromoquinoxaline](/img/structure/B1457698.png)

![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)

![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)